molecular formula C15H17F5N2O B5156571 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide

2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide

Cat. No. B5156571
M. Wt: 336.30 g/mol
InChI Key: DAEASWSDKPYQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide, also known as PFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism of Action

2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide works by binding to specific amino acid residues in proteins and peptides, leading to changes in their structure and function. This binding can be detected through changes in fluorescence, which makes 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide a useful tool for studying protein-protein interactions and enzyme activity.
Biochemical and Physiological Effects:
Studies have shown that 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide can affect the activity of various enzymes and proteins, including proteases, kinases, and phosphatases. 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide has also been shown to induce changes in intracellular calcium levels and affect cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide in lab experiments is its high sensitivity and specificity for protein labeling and detection. 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide is its potential toxicity, which can affect cell viability and experimental outcomes.

Future Directions

There are several potential future directions for research involving 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide. One area of interest is the development of new biosensors and imaging techniques using 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide as a fluorescent probe. Another area of research is the investigation of 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide's potential as a drug delivery system, which could have important implications for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 1-isopropyl-4-piperidinamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide has been extensively used in scientific research as a tool to investigate the function of certain proteins and enzymes. It is commonly used as a fluorescent probe to label proteins and peptides for imaging and detection purposes. 2,3,4,5,6-pentafluoro-N-(1-isopropyl-4-piperidinyl)benzamide has also been used in the development of biosensors and drug delivery systems.

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F5N2O/c1-7(2)22-5-3-8(4-6-22)21-15(23)9-10(16)12(18)14(20)13(19)11(9)17/h7-8H,3-6H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEASWSDKPYQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-pentafluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.